molecular formula C18H24N2O4S B10753801 Tranylcypromine sulphate

Tranylcypromine sulphate

Cat. No.: B10753801
M. Wt: 364.5 g/mol
InChI Key: BKPRVQDIOGQWTG-ICOOEGOYSA-N
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Description

Tranylcypromine sulfate is a monoamine oxidase inhibitor used primarily in the treatment of major depressive disorder, dysthymic disorder, and atypical depression. It is also effective in treating panic and phobic disorders . This compound is a propylamine formed from the cyclization of the side chain of amphetamine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tranylcypromine sulfate is synthesized through the cyclization of the side chain of amphetamine. The process involves the formation of a cyclopropane ring, resulting in a racemate comprising equal amounts of (1R,2S)- and (1S,2R)-2-phenylcyclopropan-1-amine .

Industrial Production Methods: The industrial production of tranylcypromine sulfate involves the synthesis of the cyclopropane ring followed by the formation of the sulfate salt. The compound is then purified to meet the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tranylcypromine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

(1S,2R)-2-phenylcyclopropan-1-amine;(1R,2S)-2-phenylcyclopropan-1-amine;sulfuric acid

InChI

InChI=1S/2C9H11N.H2O4S/c2*10-9-6-8(9)7-4-2-1-3-5-7;1-5(2,3)4/h2*1-5,8-9H,6,10H2;(H2,1,2,3,4)/t2*8-,9+;/m10./s1

InChI Key

BKPRVQDIOGQWTG-ICOOEGOYSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=CC=C2.C1[C@@H]([C@H]1N)C2=CC=CC=C2.OS(=O)(=O)O

Canonical SMILES

C1C(C1N)C2=CC=CC=C2.C1C(C1N)C2=CC=CC=C2.OS(=O)(=O)O

Origin of Product

United States

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